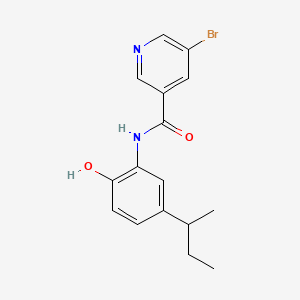![molecular formula C26H29N5O5 B4062400 1-(2-furoyl)-4-{3-[4-(2-methoxyphenyl)-1-piperazinyl]-4-nitrophenyl}piperazine](/img/structure/B4062400.png)
1-(2-furoyl)-4-{3-[4-(2-methoxyphenyl)-1-piperazinyl]-4-nitrophenyl}piperazine
Overview
Description
1-(2-furoyl)-4-{3-[4-(2-methoxyphenyl)-1-piperazinyl]-4-nitrophenyl}piperazine, also known as FMP, is a synthetic compound that has been widely researched for its potential therapeutic applications. FMP belongs to the class of piperazine derivatives, which are known for their diverse biological activities.
Scientific Research Applications
Therapeutic Potential and Medicinal Applications
Piperazine derivatives are significant in the rational design of drugs, showcasing a vast array of therapeutic uses. These compounds are integral in developing medications with antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, cardio protective, anti-inflammatory, and imaging agent properties. The modification of the substitution pattern on the piperazine nucleus significantly impacts the medicinal potential of the resultant molecules, demonstrating the flexibility of piperazine as a scaffold in drug discovery. This versatility indicates the broad potential of compounds like 1-(2-furoyl)-4-{3-[4-(2-methoxyphenyl)-1-piperazinyl]-4-nitrophenyl}piperazine in contributing to new therapeutic solutions for various diseases. The research underscores the emergence of piperazine-based molecules as pharmacophores in drug discovery, encouraging further therapeutic investigations on this motif (Rathi, Syed, Shin, & Patel, 2016).
Anti-mycobacterial Activity
Piperazine, being a privileged scaffold, has shown considerable promise in anti-mycobacterial compounds, especially against Mycobacterium tuberculosis. The review highlights piperazine as a vital building block in developing potent molecules against TB, including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. The structure-activity relationship (SAR) of these compounds provides insights into designing safer, selective, and cost-effective anti-mycobacterial agents. This suggests the potential of 1-(2-furoyl)-4-{3-[4-(2-methoxyphenyl)-1-piperazinyl]-4-nitrophenyl}piperazine derivatives in enhancing anti-TB drug portfolios (Girase, Dhawan, Kumar, Shinde, Palkar, & Karpoormath, 2020).
properties
IUPAC Name |
furan-2-yl-[4-[3-[4-(2-methoxyphenyl)piperazin-1-yl]-4-nitrophenyl]piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N5O5/c1-35-24-6-3-2-5-22(24)28-12-14-29(15-13-28)23-19-20(8-9-21(23)31(33)34)27-10-16-30(17-11-27)26(32)25-7-4-18-36-25/h2-9,18-19H,10-17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMDNGNILBIJMAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C3=C(C=CC(=C3)N4CCN(CC4)C(=O)C5=CC=CO5)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N5O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[5-(4-nitrophenyl)-2-furyl]-N-phenyl-1,3-thiazol-2-amine hydrobromide](/img/structure/B4062321.png)
![1-{5-[(4-ethylphenoxy)methyl]-2-furoyl}-6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline](/img/structure/B4062322.png)
![9,9-dimethyl-8-(3-nitrophenyl)-7-oxaspiro[4.5]decane-6,10-dione](/img/structure/B4062337.png)
![{1-[3-(1H-indol-3-yl)propanoyl]-4-[3-(trifluoromethyl)benzyl]-4-piperidinyl}methanol](/img/structure/B4062338.png)
![N-isopropyl-3-[(2-naphthyloxy)methyl]benzamide](/img/structure/B4062348.png)
![4-chloro-2-{[3-(dimethylamino)propyl]amino}-5-(1-piperidinylsulfonyl)benzoic acid](/img/structure/B4062352.png)
![2-[(5-benzyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-nitrophenyl)acetamide](/img/structure/B4062359.png)
![(3S*)-4-{[2-(isopropylsulfonyl)-1-(2-phenylethyl)-1H-imidazol-5-yl]methyl}-1,3-dimethyl-2-piperazinone](/img/structure/B4062366.png)
![{2-[4-(1-ethoxyethyl)phenyl]pyridin-4-yl}methanol](/img/structure/B4062373.png)
![N-[4-(2-methyl-1H-imidazol-1-yl)phenyl]-1-(3-phenylpropyl)-3-piperidinecarboxamide](/img/structure/B4062384.png)
![ethyl 6-{2-[(2-cyanobenzyl)oxy]phenyl}-2-mercapto-4-phenyl-1,6-dihydro-5-pyrimidinecarboxylate](/img/structure/B4062386.png)

![1-(2-fluorobenzoyl)-4-[4-nitro-3-(4-phenyl-1-piperazinyl)phenyl]piperazine](/img/structure/B4062403.png)
![N-(4-chloro-2-methylphenyl)-2-({5-[1-(4-ethylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4062404.png)